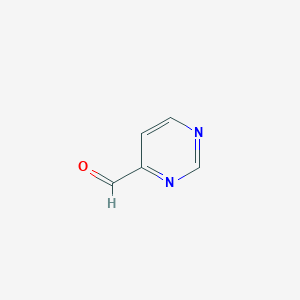

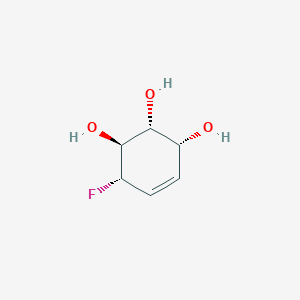

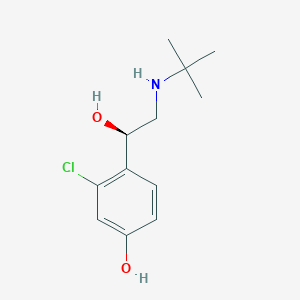

![molecular formula C25H17N B152894 10H-Spiro[acridine-9,9'-fluorene] CAS No. 92638-81-8](/img/structure/B152894.png)

10H-Spiro[acridine-9,9'-fluorene]

描述

Synthesis Analysis

The synthesis of spiro compounds related to 10H-Spiro[acridine-9,9'-fluorene] involves the use of fluorene as a key structural component. For instance, in the first paper, novel organic dyes containing spiro[fluorene-9,9'-phenanthren]-10'-one as an auxiliary acceptor were synthesized for use in dye-sensitized solar cells (DSSCs) . The synthesis process likely involves multi-step organic reactions, including the formation of the spiro center, which is a common feature in these types of compounds.

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by the presence of a spiro center, where two ring systems are joined at a single atom. In the case of the compounds discussed in the papers, the spiro center involves a fluorene unit. The molecular rigidity of these compounds is enhanced by the spiro center, which can reduce intermolecular aggregation . The crystal structures of related compounds have been determined, providing insights into the bond lengths, angles, and planarity of the fluorene moiety .

Chemical Reactions Analysis

Spiro compounds can undergo various chemical reactions, including hydrolysis, as demonstrated in the third paper, where alkaline hydrolysis of a spiro compound resulted in ring opening to yield a urea derivative . The presence of functional groups such as carbonyl can influence the reactivity of the compound, for example, by trapping ions to retard charge recombination .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their molecular structure. The planarity of the fluorene moiety and the angle between the fluorene and other moieties in the compound affect the overall molecular conformation . These structural features can impact the compound's optical properties, which are crucial for applications in DSSCs. The hydrogen bonding patterns observed in the crystal structures also suggest potential for intermolecular interactions .

科学研究应用

Application 1: Use in Electroluminescent Devices

- Specific Scientific Field : Materials Chemistry

- Summary of the Application : 10H-Spiro[acridine-9,9’-fluorene] is used as a component in ultra-deep blue emitters for highly efficient non-doped electroluminescent devices . These devices are designed to have high external and internal quantum efficiency .

- Methods of Application or Experimental Procedures : Two cyanophenyl substituted spiro [acridine-9,9′-fluorene] isomers, namely SAFmCN and SAFpCN, were designed and synthesized . The photophysical and density functional theory (DFT) results confirmed that both molecules exhibited hybridized local and charge-transfer (HLCT) features with strong ultra-deep blue emissions in both solution and film states with emission peaks at 410–433 nm .

- Results or Outcomes : The non-doped OLED devices showed emissions in high-definition television (HDTV) standard blue color (CIE y ≤ 0.05) with a narrow full width at half maximum (50–56 nm), excellent electroluminescence (EL) performance and a low turn-on voltage of 3.2 V . Particularly, the SAFpCN -based device achieved a maximum luminance efficiency (CE) and maximum external quantum efficiency (EQE) of 6.54 cd A −1 and 4.63%, respectively .

Application 2: Use in Thermally Activated Delayed Fluorescence Emitters

- Specific Scientific Field : Organic Electronics

- Summary of the Application : 10H-Spiro[acridine-9,9’-fluorene] is used as a component in high efficiency, yellowish green third-generation thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) .

- Methods of Application or Experimental Procedures : A novel donor (D)–spiro-acceptor (A) emitter, namely 10-phenyl-10H-spiro[acridine-9,9′-fluorene]-2′,4′,7′-tricarbonitrile (SAF-3CN), was synthesized . The CN-modulation of the fluorene was adopted for the modification of the singlet state with minor modifications of the triplet state .

- Results or Outcomes : The device performance achieves an external quantum efficiency (EQE) of 19.4% and small roll-off, which is better than that of the reference material and closer to the best performance in this system .

Application 3: Use in Highly Efficient and Stable Non-Doped OLEDs

- Specific Scientific Field : Organic Electronics

- Summary of the Application : 10H-Spiro[acridine-9,9’-fluorene] is used as a component in highly efficient and stable non-doped OLEDs .

- Methods of Application or Experimental Procedures : A highly rigid, orthogonal spiro configuration spiro[acridine-9,9′-fluorene] (SAF) was employed as a donor to couple with either meta- or para-cyanophenyl as an acceptor for forming new D–A type HLCT-based deep blue emitters (SAFmCN and SAFpCN) .

- Results or Outcomes : The OLEDs based on HLCT emitters exhibited high EL performance and deep-blue emissions with CIEy ≤ 0.05 .

安全和危害

属性

IUPAC Name |

spiro[10H-acridine-9,9'-fluorene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFOZRCASAHKFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5NC6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Spiro[acridine-9,9'-fluorene] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)

![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)